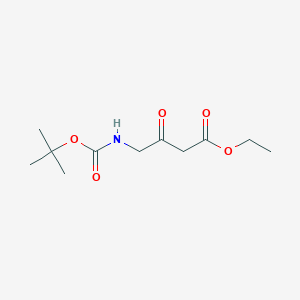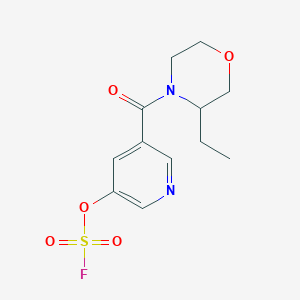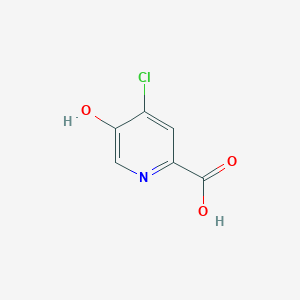
4-Chloro-5-hydroxypicolinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Chloro-5-hydroxypicolinic acid” is a derivative of picolinic acid, which is an organic compound with the formula C5H4NCOOH . It is a derivative of pyridine with a carboxylic acid (COOH) substituent at the 2-position . The “this compound” has an additional hydroxyl group at the 5-position and a chlorine atom at the 4-position. The empirical formula is C6H5NO3 and the molecular weight is 139.11 .
科学的研究の応用
Chelation Behavior and Proton-Related Reactions
4-Chloro-5-hydroxypicolinic acid is studied for its chelation behavior and proton-related phenomena. A comparative study using density functional theory and polarizable continuum model of solvation reveals its mechanisms of reactions and preferences in forming certain structures, like zwitterionic forms. This research is significant in understanding the kinetic and thermodynamic aspects of its reactions (Yasarawan, Thipyapong, & Ruangpornvisuti, 2016).
Electrophilic Substitution Studies
The electrophilic substitution reactions, such as iodination, aminomethylation, and azo-coupling of this compound, have been studied. These reactions lead to various derivatives, providing insights into the reactivity and substitution patterns of this compound (Smirnov, Stolyarova, Zhuravlev, Lezina, & Dyumaev, 1976).
Synthesis and Structure of Metal Complexes
This compound is used in synthesizing metal complexes, particularly with cobalt. The study of these complexes includes understanding their structure, chelation modes, and their potential applications in various fields. Such research is pivotal in materials science and coordination chemistry (Kukovec, Popović, Pavlović, & Linarić, 2008).
Photodehalogenation Studies
Investigations into the photochemistry of chloro and bromopicolinic acids, which relate to this compound, involve understanding their photodehalogenation reactions. These studies are crucial in environmental chemistry, particularly in assessing the behavior of these compounds under light exposure (Rollet, Richard, & Pilichowski, 2006).
Magnetic Properties in Coordination Chemistry
Research on this compound also extends to exploring the magnetic properties of its metal complexes. This includes studying how it coordinates with metals like cobalt and the implications of these properties in fields such as magnetic materials and nanotechnology (Girginova et al., 2005).
Antimicrobial Activities and DNA Interactions
The compound's derivatives are characterized for their antimicrobial activities against various bacteria. Understanding these interactions, particularly with DNA, is vital in pharmaceutical research and the development of new therapeutic agents (Tamer et al., 2018).
特性
IUPAC Name |
4-chloro-5-hydroxypyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO3/c7-3-1-4(6(10)11)8-2-5(3)9/h1-2,9H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WALCLKORLYGCNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(=O)O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2660997.png)
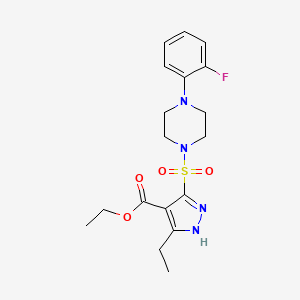
![2-[5-(4-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-1-piperidin-1-yl-ethanone](/img/structure/B2661000.png)
![[1-(2-Methoxyphenyl)cyclopropyl]-(3-pyrrolidin-1-ylazetidin-1-yl)methanone](/img/structure/B2661001.png)
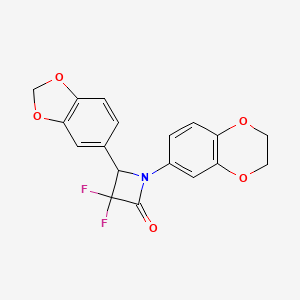
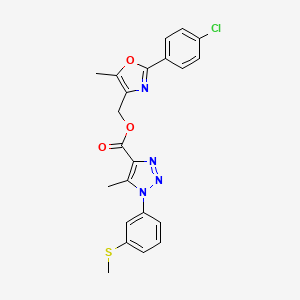

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide](/img/structure/B2661009.png)
